molecular formula C9H12N2O2 B1615685 3,4-Dimethoxy-benzamidine CAS No. 69783-31-9

3,4-Dimethoxy-benzamidine

Cat. No. B1615685
CAS RN: 69783-31-9
M. Wt: 180.2 g/mol
InChI Key: GRNBGCVJIQHIKG-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-benzamidine is a chemical compound with the molecular formula C9H12N2O2 . It is a derivative of benzamidine, a significant class of amide compounds . Benzamidines have been widely used in various industries, including medical, industrial, biological, and potential drug industries .


Molecular Structure Analysis

The molecular structure of 3,4-Dimethoxy-benzamidine consists of a benzene ring fused with an amide group . The compound has two methoxy groups (-OCH3) attached to the benzene ring at the 3rd and 4th positions .

Safety and Hazards

The safety data sheet for 3,4-Dimethoxy-benzamidine hydrochloride indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, is harmful if inhaled, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

Benzamidine derivatives, including 3,4-Dimethoxy-benzamidine, have been synthesized for their potential antioxidant and antibacterial activities . Thus, by conducting in vivo biochemical tests of effective amides, researches can be carried out in different fields of application . Additionally, the 3,4-dimethoxybenzyl group has been introduced as a protective group for the in situ deprotection/deposition of extended aromatic thiolate monolayers . This suggests potential future directions in the field of surface chemistry.

properties

IUPAC Name

3,4-dimethoxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-12-7-4-3-6(9(10)11)5-8(7)13-2/h3-5H,1-2H3,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNBGCVJIQHIKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=N)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50220079
Record name Benzenecarboximidamide, 3,4-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50220079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

69783-31-9
Record name Benzenecarboximidamide, 3,4-dimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069783319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenecarboximidamide, 3,4-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50220079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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